(Chloromethyl)cyclobutane
Overview
Description
(Chloromethyl)cyclobutane is an organic compound with the molecular formula C₅H₉Cl It consists of a cyclobutane ring substituted with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chloromethyl)cyclobutane can be synthesized through several methods. One common approach involves the chloromethylation of cyclobutane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
Cyclobutane+Formaldehyde+Hydrochloric Acid→this compound+Water
Another method involves the reaction of cyclobutylmagnesium bromide with chloromethane. This Grignard reaction is carried out in anhydrous ether as a solvent:
Cyclobutylmagnesium Bromide+Chloromethane→this compound+Magnesium Bromide
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form cyclobutanone derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutylmethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution can be used for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize this compound.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products
Substitution: Cyclobutanol, cyclobutylamine, and cyclobutylthiol.
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylmethanol.
Scientific Research Applications
(Chloromethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclobutane derivatives on biological systems.
Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Chloromethyl)cyclobutane involves its reactivity due to the strained cyclobutane ring and the presence of the reactive chloromethyl group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: The parent hydrocarbon without the chloromethyl group.
Cyclobutylmethanol: The alcohol derivative of (Chloromethyl)cyclobutane.
Cyclobutanone: The ketone derivative formed by oxidation.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other cyclobutane derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
chloromethylcyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c6-4-5-2-1-3-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRMTUUKBEVAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634228 | |
Record name | (Chloromethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78415-89-1 | |
Record name | (Chloromethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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